molecular formula C18H22N6O B3794000 1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one

1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B3794000
M. Wt: 338.4 g/mol
InChI Key: BNFJTHCKFAQRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Brorphine . It is a recently emerging, highly potent synthetic opioid that has been seen in an increasing number of detections in seized drug samples and forensic casework since 2019 . Brorphine users have reported similar opioid-like effects including euphoria and dependence .


Molecular Structure Analysis

The molecular formula of Brorphine is C20H22BrN3O . It is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group .

Mechanism of Action

Brorphine acts as a full mu-opioid receptor agonist . This means it binds to mu-opioid receptors in the brain, mimicking the action of endogenous opioids (like endorphins) to produce analgesic effects and feelings of euphoria .

Safety and Hazards

Brorphine is a potent synthetic opioid and its use poses significant health risks . It has been detected in post-mortem cases alongside other substances such as fentanyl, flualprazolam, and heroin . Its high potency poses a serious and imminent health threat for any user .

Future Directions

The occurrence of Brorphine is an example of how the illicit drug market is continuously evolving in an attempt to escape international legislation . More research is needed to fully understand the properties and effects of this compound. It’s also important for legislation and law enforcement to adapt to the changing landscape of synthetic opioids .

Properties

IUPAC Name

3-[1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-12-20-13(11-19)10-17(21-12)23-8-6-14(7-9-23)24-16-5-3-2-4-15(16)22-18(24)25/h2-5,10,14H,6-9,11,19H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFJTHCKFAQRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.